molecular formula C11H10N2O3 B2949307 1-(3-Methoxyphenyl)uracil CAS No. 1049801-62-8

1-(3-Methoxyphenyl)uracil

Cat. No.: B2949307
CAS No.: 1049801-62-8
M. Wt: 218.212
InChI Key: ZHVFSPOSJXTMMU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a methoxy group attached to the phenyl ring, which is bonded to the uracil moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)uracil typically involves the reaction of uracil with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of a silver-catalyzed three-component reaction involving uracils, arylboronic acids, and selenium . This reaction is carried out in the presence of silver nitrate (AgNO3) at elevated temperatures (around 120°C) under aerobic conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of phase transfer catalysis and optimized reaction conditions, can be applied to scale up the production of this compound. The use of inexpensive and readily available reagents, along with efficient purification techniques, can facilitate its industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)uracil undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The uracil moiety can be reduced to dihydrouracil derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the uracil moiety can produce dihydrouracil derivatives .

Scientific Research Applications

1-(3-Methoxyphenyl)uracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)uracil involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid metabolism, such as dihydroorotate dehydrogenase (DHODH) and uridine phosphorylase. These interactions disrupt the synthesis of nucleotides, thereby affecting the replication and transcription processes in cells .

Comparison with Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent that inhibits thymidylate synthase.

    1-(2-Methoxyphenyl)uracil: Similar to 1-(3-Methoxyphenyl)uracil but with the methoxy group in a different position.

    6-Amino-1-(3-methoxyphenyl)uracil: Contains an amino group, which alters its chemical properties and biological activity.

Uniqueness: this compound is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other uracil derivatives and contributes to its specific applications in research and medicine .

Properties

IUPAC Name

1-(3-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-6-5-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVFSPOSJXTMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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